![molecular formula C17H18N2O3S2 B11697908 (5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697908.png)
(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-bencilideno-3-[3-(morfolin-4-il)-3-oxopropil]-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilideno, un grupo morfolinilo y un núcleo de tioxo-tiazolidinona. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-bencilideno-3-[3-(morfolin-4-il)-3-oxopropil]-2-tioxo-1,3-tiazolidin-4-ona generalmente implica reacciones orgánicas multipaso. Un método común incluye la condensación de benzaldehído con derivados de tiazolidinona en condiciones controladas. La reacción a menudo está catalizada por ácidos o bases para facilitar la formación del enlace bencilideno. El grupo morfolinilo se introduce mediante reacciones de sustitución nucleofílica, donde la morfolina reacciona con un intermedio electrofílico adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan meticulosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-bencilideno-3-[3-(morfolin-4-il)-3-oxopropil]-2-tioxo-1,3-tiazolidin-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción, a menudo usando gas hidrógeno o hidruros metálicos, pueden convertir el grupo tioxo en un tiol o un tioéter.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Gas hidrógeno, borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Varios nucleófilos como aminas, alcoholes y tioles en condiciones básicas o ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, tioles, tioéteres y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
(5Z)-5-bencilideno-3-[3-(morfolin-4-il)-3-oxopropil]-2-tioxo-1,3-tiazolidin-4-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-bencilideno-3-[3-(morfolin-4-il)-3-oxopropil]-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo o modulando su actividad. El núcleo de tioxo-tiazolidinona es particularmente importante para su actividad biológica, ya que puede interactuar con varias vías celulares, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-3-morfolin-4-il-5-(piridin-2-ilmetilideno)-2-sulfanilideno-1,3-tiazolidin-4-ona
- (5Z)-3-(4-morfolinil)-5-(2-piridinilmetilideno)-2-tioxo-1,3-tiazolidin-4-ona
Singularidad
En comparación con compuestos similares, (5Z)-5-bencilideno-3-[3-(morfolin-4-il)-3-oxopropil]-2-tioxo-1,3-tiazolidin-4-ona destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Sus grupos bencilideno y morfolinilo proporcionan sitios adicionales para la modificación química, mejorando su versatilidad en diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H18N2O3S2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N2O3S2/c20-15(18-8-10-22-11-9-18)6-7-19-16(21)14(24-17(19)23)12-13-4-2-1-3-5-13/h1-5,12H,6-11H2/b14-12- |
Clave InChI |
GDZMSQCGVAUGTB-OWBHPGMISA-N |
SMILES isomérico |
C1COCCN1C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
SMILES canónico |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697829.png)
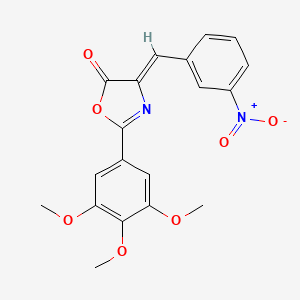
![5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11697840.png)
![N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11697847.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697849.png)
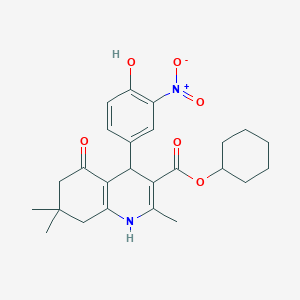
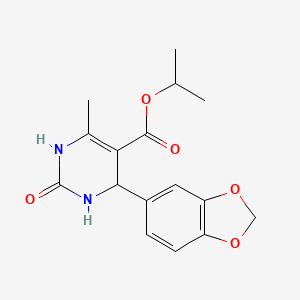
![(2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11697875.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11697880.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697881.png)
![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11697884.png)
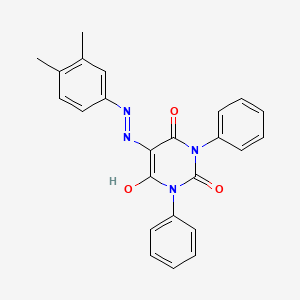
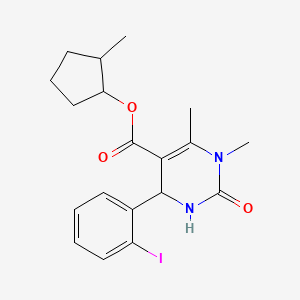
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)
